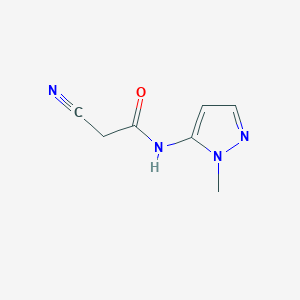

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide” is a compound that belongs to the class of N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis and are extensively used as reactants . They have been reported to have diverse biological activities, which have drawn the attention of biochemists .

Synthesis Analysis

The synthesis of cyanoacetamides, including “2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Other methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Chemical Reactions Analysis

The chemical reactivity of N-cyanoacetamides, including “2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide”, is quite diverse . They can undergo a variety of condensation and substitution reactions . For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .Scientific Research Applications

- 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide derivatives have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and protozoa. These compounds could potentially serve as novel antimicrobial agents .

- Some derivatives of this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Notably, certain analogs exhibited potent anti-tubercular effects .

- Investigations suggest that 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide derivatives possess anti-inflammatory activity. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory conditions .

- Researchers have explored the potential of these derivatives as antitumor agents. Their cytotoxicity against cancer cells has been investigated, and they may play a role in cancer therapy .

- Some studies indicate that these compounds exhibit antidiabetic effects. They may influence glucose metabolism and insulin sensitivity, making them relevant in diabetes research .

- Interestingly, 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide derivatives have been characterized as activators of GIRK channels. These channels play a crucial role in neuronal signaling and cardiac function .

Antimicrobial Activity

Antitubercular Potential

Anti-Inflammatory Properties

Antitumor Effects

Antidiabetic Activity

G Protein-Activated Inward Rectifying Potassium (GIRK) Channels

Future Directions

The future directions for “2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide” could involve further exploration of its biological activities and potential applications. Given its role as a precursor for heterocyclic synthesis and the reported biological activities of cyanoacetamide derivatives , there could be potential for the development of new drugs or other chemotherapeutic agents.

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, which include 2-cyano-n-(1-methyl-1h-pyrazol-5-yl)acetamide, are known to be precursors for heterocyclic synthesis . They are used extensively as reactants to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with its targets to form various heterocyclic compounds . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways depending on the specific heterocyclic compounds they form.

Result of Action

It is known that the compound can participate in a variety of condensation and substitution reactions to form various heterocyclic compounds . These compounds can have diverse biological activities, which would result from the action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide.

Action Environment

It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the environment could potentially influence the action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide.

properties

IUPAC Name |

2-cyano-N-(2-methylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-6(3-5-9-11)10-7(12)2-4-8/h3,5H,2H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGLAHMRXNJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2512329.png)

![2-[(7-keto-5-propyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-thiazol-2-yl-acetamide](/img/structure/B2512337.png)

amine hydrochloride](/img/structure/B2512339.png)

![(E)-3-(furan-3-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2512340.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)

![4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide](/img/structure/B2512348.png)

![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)